m-Methylaminobenzenesulfonic acid

Description

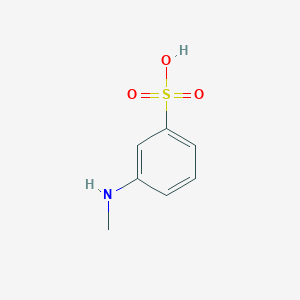

m-Methylaminobenzenesulfonic acid (CAS 88-44-8), also known as 2-amino-5-methylbenzenesulfonic acid, is a sulfonic acid derivative with a molecular formula of C₇H₉NO₃S and a molecular weight of 187.21 g/mol . It features an amino group at position 2 and a methyl group at position 5 on the benzene ring, with the sulfonic acid group at position 1 (Figure 1). This compound is synthesized through sulfonation and nitration reactions, often involving intermediates like nitrobenzene or benzenesulfonic acid . Industrially, it serves as a precursor for dyes and pharmaceuticals due to its reactive sulfonic and amino groups .

Properties

IUPAC Name |

3-(methylamino)benzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-8-6-3-2-4-7(5-6)12(9,10)11/h2-5,8H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDCAKRYIFMDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Isomers of Aminobenzenesulfonic Acids

The positional isomers of aminobenzenesulfonic acid differ in the location of the amino group relative to the sulfonic acid group, significantly altering their physicochemical properties:

Key Findings :

Derivatives with Additional Substituents

Substituents like hydroxyl or methyl groups modify reactivity and stability:

Research Insights :

- The hydroxyl group in 2-amino-6-hydroxybenzenesulfonic acid increases acidity, enabling use in pH-sensitive reactions .

- p-Toluenesulfonic acid lacks an amino group but is widely used as a catalyst, highlighting the importance of sulfonic acid functionality .

Disulfonic Acid Derivatives

Compounds with dual sulfonic acid groups exhibit enhanced solubility and industrial utility:

Sulfonamide Derivatives

Sulfonamide-functionalized compounds show pharmaceutical relevance:

| Compound | CAS Number | Molecular Formula | Key Use |

|---|---|---|---|

| 4-Amino-N-(3-methyl-5-isoxazolyl)benzenesulfonamide | 17103-52-5 | C₁₀H₁₁N₃O₃S | Antibiotic intermediate |

Research Note: Sulfonamide derivatives exhibit antimicrobial activity, but their synthesis requires precise control of amino and sulfonic group positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.